molecular formula C₁₆H₁₈O₈ B1139719 4-Methylumbelliferyl a-L-idopyranoside CAS No. 66901-41-5

4-Methylumbelliferyl a-L-idopyranoside

Cat. No. B1139719
CAS RN: 66901-41-5
M. Wt: 338.31
InChI Key:
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Description

4-Methylumbelliferyl a-L-idopyranoside is a carbohydrate acid and organic sodium salt . It is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase for identifying Hurler syndrome, also called mucopolysaccharidosis type I (MPS I) .


Molecular Structure Analysis

The molecular formula of 4-Methylumbelliferyl a-L-idopyranoside is C16H18O8 . Its average mass is 338.309 Da and its monoisotopic mass is 338.100159 Da .


Chemical Reactions Analysis

4-Methylumbelliferyl a-L-idopyranoside is a fluorogenic substrate for α-L-iduronidase, an enzyme found in cell lysosomes that is involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate . It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl a-L-idopyranoside has a density of 1.5±0.1 g/cm3, a boiling point of 626.9±55.0 °C at 760 mmHg, and a flash point of 233.9±25.0 °C . It has 8 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Mechanism of Action

Target of Action

The primary targets of 4-Methylumbelliferyl alpha-L-idopyranoside are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes are found in cell lysosomes and are involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .

Mode of Action

4-Methylumbelliferyl alpha-L-idopyranoside acts as a fluorogenic substrate for these enzymes. It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU, which is pH-dependent, allows for the quantification of α-L-iduronidase activity .

Biochemical Pathways

The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside is part of the larger biochemical pathway involved in the degradation of glycosaminoglycans . This pathway is crucial for the normal functioning of cells, and disruptions can lead to the buildup of glucosaminoglycans, resulting in disorders such as Hurler syndrome .

Result of Action

The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of α-L-iduronidase . In the context of Hurler syndrome, a deficiency in α-L-iduronidase activity would result in a lower fluorescence signal .

Action Environment

The action of 4-Methylumbelliferyl alpha-L-idopyranoside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with excitation maxima at different wavelengths depending on whether the pH is low or high . This suggests that the efficacy and stability of 4-Methylumbelliferyl alpha-L-idopyranoside could be influenced by the pH of its environment.

Safety and Hazards

The safety data sheet for 4-Methylumbelliferyl a-L-idopyranoside suggests avoiding contact with skin and eyes, and using personal protective equipment . It also suggests avoiding breathing mist, gas, or vapors .

properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-PJGLDBICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl a-L-idopyranoside

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